molecular formula C8H7N5 B12874844 2-methyl-3H-imidazo[4,5-e]benzotriazole

2-methyl-3H-imidazo[4,5-e]benzotriazole

Cat. No.: B12874844
M. Wt: 173.17 g/mol
InChI Key: XDSCWDAXOJCUGV-UHFFFAOYSA-N
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Description

2-methyl-3H-imidazo[4,5-e]benzotriazole is a heterocyclic compound that belongs to the class of imidazoles and benzotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3H-imidazo[4,5-e]benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[4,5-e]benzotriazole ring system . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3H-imidazo[4,5-e]benzotriazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

2-methyl-3H-imidazo[4,5-e]benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3H-imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3H-imidazo[4,5-b]pyridine
  • 2-methyl-3H-imidazo[4,5-c]quinoline
  • 2-methyl-3H-imidazo[4,5-d]thiazole

Uniqueness

2-methyl-3H-imidazo[4,5-e]benzotriazole is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-methyl-3H-imidazo[4,5-e]benzotriazole

InChI

InChI=1S/C8H7N5/c1-13-11-6-3-2-5-7(8(6)12-13)10-4-9-5/h2-4,11H,1H3

InChI Key

XDSCWDAXOJCUGV-UHFFFAOYSA-N

Canonical SMILES

CN1NC2=CC=C3C(=NC=N3)C2=N1

Origin of Product

United States

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